molecular formula C70H92IN17O14 B10774430 [125I]cetrorelix

[125I]cetrorelix

Número de catálogo: B10774430
Peso molecular: 1520.5 g/mol
Clave InChI: MVDPNTCYCFVFOX-SZENRQNHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[125I]cetrorelix is a radiolabeled derivative of cetrorelix, a synthetic decapeptide that acts as a gonadotropin-releasing hormone antagonist. Cetrorelix is primarily used in assisted reproductive technology to prevent premature ovulation by inhibiting the release of luteinizing hormone and follicle-stimulating hormone . The radiolabeling with iodine-125 allows for the tracking and imaging of the compound in biological systems, making it useful in various research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cetrorelix involves solid-phase peptide synthesis techniques. The process typically starts with Fmoc-Linker-MBHA-Resin as the starting material. Amino acids with Fmoc-protecting groups are sequentially added using condensing agents like HBTU/HOBT or DIC/HOBT . After the peptide chain is assembled, acetylation is performed, followed by deprotection and cleavage from the resin. The crude peptide is then purified using chromatographic techniques such as C18 or C8 columns .

Industrial Production Methods

Industrial production of cetrorelix follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale chromatographic systems ensures high yield and purity. The final product is often lyophilized to obtain cetrorelix acetate or trifluoroacetate .

Análisis De Reacciones Químicas

Radiolabeling and Binding Studies

[125I]cetrorelix is primarily used in receptor-binding assays to study its interaction with GnRH receptors. Saturation and competition binding experiments reveal key characteristics:

  • Binding Affinity : In prostate cancer cell cultures, GnRH receptors exhibit a single class of binding sites for cetrorelix with a dissociation constant (KdK_d) of 1.11±0.28nM1.11 \pm 0.28 \, \text{nM} and a maximal binding capacity (BmaxB_{\text{max}}) of 2.81±0.37pmol/mg2.81 \pm 0.37 \, \text{pmol/mg} membrane protein .

  • Competitive Binding : Cetrorelix competes with 125I^{125}\text{I}-GnRH for receptor occupancy, demonstrating dose-dependent displacement of the radioligand .

ParameterValueMethodSource
KdK_d (nM)1.11±0.281.11 \pm 0.28Saturation binding assays
BmaxB_{\text{max}}2.81±0.37pmol/mg2.81 \pm 0.37 \, \text{pmol/mg}Membrane protein binding assays
IC50_{50} (nM)1.2nM1.2 \, \text{nM}Competition vs. 125I^{125}\text{I}-GnRH

Metabolic Stability and Degradation

Cetrorelix undergoes enzymatic degradation by peptidases, producing metabolites detectable in bile and urine:

  • Primary Metabolites : The (1-4) peptide fragment is the predominant metabolite, with smaller amounts of (1-9), (1-7), and (1-6) fragments observed in bile samples .

  • Excretion : Only 2–4% of unchanged cetrorelix is excreted in urine, while 5–10% is eliminated as metabolites in bile within 24 hours .

Receptor Internalization and Subcellular Distribution

  • Membrane vs. Nuclear Receptors : A single dose of cetrorelix (100 µg/rat) significantly reduces LH-RH receptor density on pituitary cell membranes (P<0.01P < 0.01) while increasing nuclear receptor localization, suggesting ligand-induced internalization .

  • Reversibility : Receptor binding effects are reversible, with spontaneous ovulations observed in subsequent cycles post-treatment .

HPLC Analysis

A validated reversed-phase HPLC method for cetrorelix quantification highlights:

  • Detection : Optimal at 275 nm with a retention time of ~17.7 minutes .

  • Linearity : r2=0.999r^2 = 0.999 over 62.5–1250 µg/mL .

  • Sensitivity : LOD = 15.6 µg/mL, LOQ = 62.5 µg/mL .

ParameterValueConditionsSource
ColumnC18 reversed-phaseAcetonitrile/water/TFA gradient
Retention Time (min)17.7275 nm UV detection
Recovery (%)101.52±2.62101.52 \pm 2.62Cetrotide® 0.25 mg formulation

Synthetic Modifications and Stability

  • Iodination Site : The tyrosine residue at position 4 is a likely target for 125I^{125}\text{I} labeling, analogous to iodination strategies for other GnRH analogs .

  • Stability : Cetrorelix remains stable in aqueous solutions for 1 week at 4°C, with no degradation observed in the presence of excipients like mannitol .

Allergenic Potential

  • Hypersensitivity : Subcutaneous administration can cause mild, reversible allergic reactions (e.g., swelling, redness) due to histamine release, though severe reactions are rare .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry and Radiolabeling Studies

  • Tracer Studies : [125I]cetrorelix is utilized as a tracer in radiolabeling studies, which help researchers understand peptide interactions and stability. This application is crucial for the development of new peptide-based therapeutics.

2. Biological Research

  • Gonadotropin-Releasing Hormone Receptors : The compound aids in studying the distribution and localization of gonadotropin-releasing hormone receptors in various tissues, providing insights into hormonal regulation mechanisms.

3. Medical Imaging

  • Diagnostic Imaging : this compound is employed in diagnostic imaging to track the biodistribution of cetrorelix in patients undergoing treatment for hormone-sensitive conditions. This application enhances the understanding of drug behavior in vivo.

4. Cancer Research

  • Tumor Growth Inhibition : Research has shown that cetrorelix can inhibit the growth of various cancer cell lines, including ovarian, endometrial, and breast cancers. The radiolabeled form allows for tracking its effects on tumor progression and response to treatment.

Case Studies

1. Assisted Reproductive Technology
A study evaluated the effectiveness of controlled ovarian hyperstimulation using cetrorelix acetate in poor responders during in vitro fertilization (IVF) protocols. The results indicated significant improvements in parameters such as estradiol levels and the number of retrieved oocytes when compared to controls not receiving growth hormone supplementation .

2. Cancer Treatment Efficacy
In vitro studies demonstrated that cetrorelix inhibits the growth of myeloma cells through apoptosis induction and inhibition of critical survival pathways like NF-κB. These findings suggest potential therapeutic applications for this compound in treating multiple myeloma and other hormone-sensitive cancers .

Comparación Con Compuestos Similares

Similar Compounds

    Ganirelix: Another gonadotropin-releasing hormone antagonist used in assisted reproductive technology.

    Degarelix: Used in the treatment of hormone-sensitive prostate cancer.

    Abarelix: Also used for prostate cancer treatment.

Uniqueness

[125I]cetrorelix is unique due to its radiolabeling with iodine-125, which allows for imaging and tracking in biological systems. This feature is not present in other similar compounds like ganirelix or degarelix .

Propiedades

Fórmula molecular

C70H92IN17O14

Peso molecular

1520.5 g/mol

Nombre IUPAC

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-(125I)iodanylphenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C70H92IN17O14/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+/m1/s1/i71-2

Clave InChI

MVDPNTCYCFVFOX-SZENRQNHSA-N

SMILES isomérico

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)[125I])NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C

SMILES canónico

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)I)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.